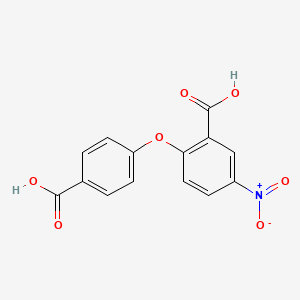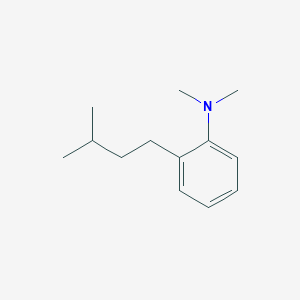
N,N-Dimethyl-2-(3-methylbutyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(3-methylbutyl)aniline: is an organic compound that belongs to the class of aniline derivatives. It features a dimethylamino group attached to a phenyl group, with an additional 3-methylbutyl substituent on the phenyl ring. This compound is typically used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ]
Use of Dimethyl Ether: Another method uses dimethyl ether as the methylating agent under similar conditions.
Industrial Production Methods: Industrial production typically involves large-scale alkylation processes using aniline and methanol or dimethyl ether, with acid catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethyl-2-(3-methylbutyl)aniline can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic substitution reactions are common, where the dimethylamino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various dyes and pigments.
- Employed in the production of polymers and resins .
Biology:
- Studied for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine:
- Investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry:
Wirkmechanismus
The mechanism by which N,N-Dimethyl-2-(3-methylbutyl)aniline exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved often include electrophilic and nucleophilic interactions, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: A simpler derivative without the 3-methylbutyl substituent.
N,N-Diethylaniline: Features ethyl groups instead of methyl groups.
N,N-Dimethyl-2-methylaniline: Contains a methyl group on the phenyl ring instead of a 3-methylbutyl group.
Uniqueness: N,N-Dimethyl-2-(3-methylbutyl)aniline is unique due to the presence of the 3-methylbutyl substituent, which imparts distinct steric and electronic properties. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
88004-51-7 |
|---|---|
Molekularformel |
C13H21N |
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(3-methylbutyl)aniline |
InChI |
InChI=1S/C13H21N/c1-11(2)9-10-12-7-5-6-8-13(12)14(3)4/h5-8,11H,9-10H2,1-4H3 |
InChI-Schlüssel |
JGPFOFMKAGCLGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=CC=CC=C1N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


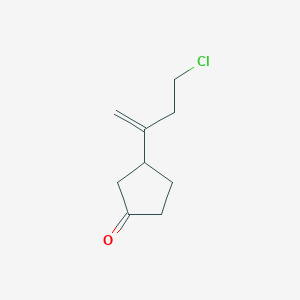
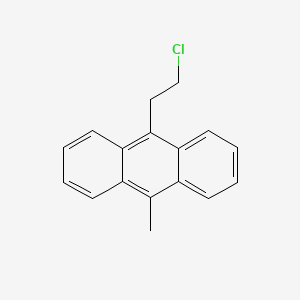
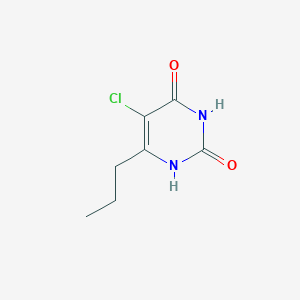
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
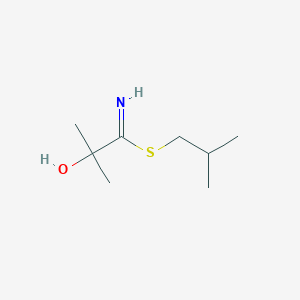
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

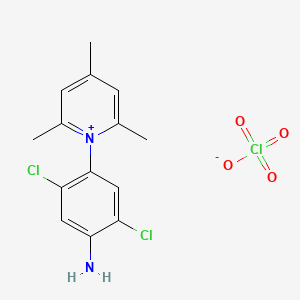
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
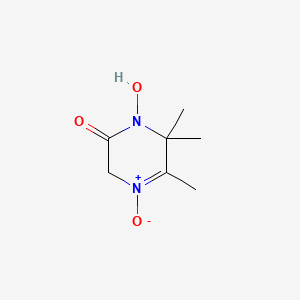
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)

